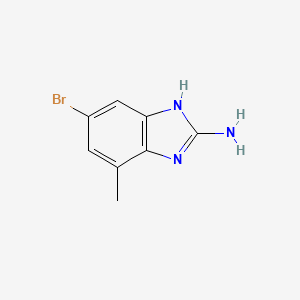

6-Bromo-4-methyl-1H-benzimidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-methyl-1H-benzimidazol-2-amine is a chemical compound with the molecular weight of 226.08 . It is a powder at room temperature . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzo[d]imidazol-2-amine .

Synthesis Analysis

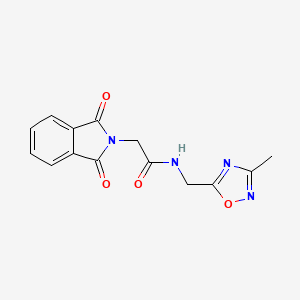

The synthesis of benzimidazole derivatives, including this compound, has been a topic of interest in recent years . Various methods have been developed, such as the one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a bromine atom at the 6th position and a methyl group at the 4th position . The InChI code for this compound is 1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) .Chemical Reactions Analysis

Benzimidazole derivatives, including this compound, have been involved in various chemical reactions . For instance, they have been used in the direct C-H bond arylation of (benz)imidazoles with (hetero)aryl chlorides . They have also been involved in a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 226.08 . It is stored at room temperature .科学的研究の応用

Synthesis and Derivative Formation

6-Bromo-4-methyl-1H-benzimidazol-2-amine serves as a versatile intermediate in organic synthesis. Its reactivity with various primary amines under CuI catalysis has been exploited to afford 1-substituted benzimidazoles, demonstrating its utility in the synthesis of heterocyclic compounds with potential biological activity. This reaction showcases the compound's role in the efficient construction of benzimidazole derivatives, which are of interest due to their broad range of pharmacological activities (Lygin & Meijere, 2009).

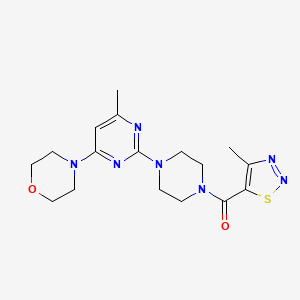

Biological Activity

The compound's derivatives have shown promise as ligands for biological receptors, indicating its potential for development into bioactive molecules. For instance, benzimidazolyl)piperazines, synthesized from bromobenzimidazole derivatives via palladium-mediated amination reactions, have been identified as a new family of high-affinity ligands for the 5-HT1A receptor. This highlights its applications in the design of molecules with therapeutic relevance for neurological disorders (López-Rodríguez et al., 2000).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through a series of synthetic steps involving this compound, have been evaluated for their antimicrobial and cytotoxic properties. These compounds have shown promising antibacterial activity and cytotoxic activity in vitro, demonstrating the compound's potential as a precursor in the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).

作用機序

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological activities, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Benzimidazole derivatives are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Safety and Hazards

The safety information for 6-Bromo-4-methyl-1H-benzimidazol-2-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

生化学分析

Biochemical Properties

Benzimidazole derivatives have been reported to show various biological activities . They can interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The cellular effects of 6-Bromo-4-methyl-1H-benzimidazol-2-amine are not well-documented. Benzimidazole derivatives have been reported to exhibit antimicrobial activity against S. aureus and antifungal activity against C. albicans and C. neoformans var. grubii .

Molecular Mechanism

Benzimidazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Dosage Effects in Animal Models

Benzimidazole derivatives have been reported to exhibit various biological activities at different dosages .

Metabolic Pathways

Benzimidazole derivatives have been reported to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazole derivatives have been reported to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXFZLGBGYXXBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835666.png)

![5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B2835667.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)